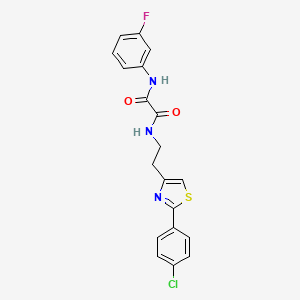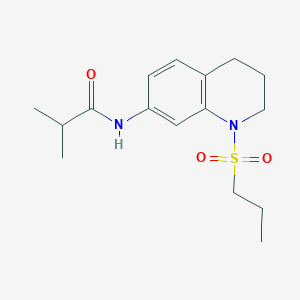![molecular formula C21H30N4O3S B11257767 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257767.png)
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-6-(2-METHYLPROPYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-6-(2-METHYLPROPYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the azepan-1-yl group: This step involves the reaction of the pyrido[2,3-d]pyrimidine core with an azepanone derivative under suitable conditions.
Attachment of the oxoethylsulfanyl group: This is typically done through a nucleophilic substitution reaction.
Final modifications: Additional steps may be required to introduce the dimethyl and methylpropyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-6-(2-METHYLPROPYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxoethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-6-(2-METHYLPROPYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-azepanone: A simpler compound with a similar azepanone group.
Oxazole derivatives: Compounds with a similar heterocyclic structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar pyrimidine core.
Uniqueness
5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-6-(2-METHYLPROPYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and structural complexity, which may confer specific properties and applications not found in simpler or less functionalized analogs.
Properties
Molecular Formula |
C21H30N4O3S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H30N4O3S/c1-14(2)11-15-12-22-19-17(20(27)24(4)21(28)23(19)3)18(15)29-13-16(26)25-9-7-5-6-8-10-25/h12,14H,5-11,13H2,1-4H3 |
InChI Key |
RWKFHDDRGJWXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)N3CCCCCC3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257692.png)

![N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide](/img/structure/B11257710.png)
![6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide](/img/structure/B11257713.png)
![3-[(3,4-dimethoxyphenyl)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11257721.png)
![ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257729.png)
![1-(2-methylphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257735.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide](/img/structure/B11257736.png)
![Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11257744.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11257753.png)
![3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257783.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11257787.png)
